molecular formula C5H11NO B582433 2-(Oxetan-3-yl)ethanamine CAS No. 1253730-25-4

2-(Oxetan-3-yl)ethanamine

Cat. No. B582433
M. Wt: 101.149
InChI Key: XBAKBGINYYVVNP-UHFFFAOYSA-N
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Description

“2-(Oxetan-3-yl)ethanamine” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 . It is also known as “2-(oxetan-3-yl)ethan-1-amine” and is available in a colorless liquid form .


Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yl)ethanamine”, has been a subject of numerous studies . The methods are clustered by strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yl)ethanamine” is represented by the InChI code: 1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 .


Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yl)ethanamine”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

“2-(Oxetan-3-yl)ethanamine” is a colorless liquid . It has a molecular weight of 101.15 .

Scientific Research Applications

DNA Interaction and Cytotoxicity

Research has explored the binding affinity of copper(II) complexes to DNA, showcasing their potential in understanding DNA interactions and designing drugs targeting genetic material. These complexes, synthesized using tridentate ligands including variants of ethanamine structures, have shown good DNA binding propensity and minor structural changes to DNA upon binding. Furthermore, they exhibit low toxicity to various cancer cell lines, suggesting a nuanced approach to cancer treatment with reduced side effects (Kumar et al., 2012).

Corrosion Inhibition

Another application involves cadmium(II) Schiff base complexes derived from ethanamine ligands, demonstrating effective corrosion inhibition properties on mild steel. This represents a bridge between inorganic chemistry and materials engineering, offering solutions to prolong the lifespan of industrial materials (Das et al., 2017).

Synthetic Route Development

The synthesis of 2-(thiophen-2-yl)ethanamine presents a methodological advancement in chemical synthesis, highlighting the utility of ethanamine derivatives in generating complex organic compounds. This approach underscores the importance of ethanamine derivatives in facilitating novel synthetic routes (Yun-yang, 2007).

Novel Pancreatic Lipase Inhibitors

Ethanamine derivatives have been incorporated into Schiff bases, acting as potent inhibitors of pancreatic lipase. These compounds are of interest in developing treatments for obesity, showcasing the role of ethanamine derivatives in discovering new therapeutic agents (Warad et al., 2020).

Chromatographic Data in Drug Activity Prediction

Utilizing thin-layer chromatographic data, the study of thiazole and benzothiazole derivatives, including ethanamine compounds, aids in predicting H1-antihistamine activity. This exemplifies how ethanamine derivatives contribute to drug development processes, offering predictive insights for new drug candidates (Brzezińska et al., 2003).

Catalysis and Material Science

Ethanamine derivatives have been applied in catalysis, specifically in the methoxycarbonylation of olefins to produce esters, highlighting their role in industrial chemistry and material science. The study demonstrates how structural variations in ethanamine ligands influence catalytic behavior, providing insights into designing more efficient catalysts (Zulu et al., 2020).

Future Directions

The use of oxetanes in medicinal chemistry has been increasingly recognized, and they have been widely adopted in medicinal chemistry programs in recent years . This suggests that “2-(Oxetan-3-yl)ethanamine” and similar compounds may continue to be a focus of future research and development.

properties

IUPAC Name

2-(oxetan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAKBGINYYVVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704070
Record name 2-(Oxetan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yl)ethanamine

CAS RN

1253730-25-4
Record name 2-(Oxetan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxetan-3-yl)ethan-1-amine
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